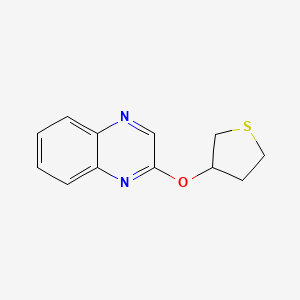

2-(Thiolan-3-yloxy)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Thiolan-3-yloxy)quinoxaline is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds that consist of a fused benzene and pyrazine ring. The thiolan-3-yloxy moiety refers to a sulfur-containing five-membered ring attached to the quinoxaline core through an ether linkage. These types of compounds are of interest due to their potential biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those with thiolated substituents, has been explored in several studies. For instance, a photoinduced cyclization method has been developed to synthesize 2,3-bis(selanyl)quinoxalines and 2-thiolated quinoxaline derivatives from o-diisocyanoarenes and thiols. This method is advantageous as it avoids the use of metal catalysts and additives, operates under mild conditions, and demonstrates high conversion rates and broad substrate scope . Another study describes the synthesis of quinoxaline derivatives containing indoline-2,3-dione or thiazolidinone residues, which have shown antimicrobial activity against various bacterial species . Additionally, 2-(alkyl and aryl)thiazolo[4,5-b]quinoxaline derivatives have been synthesized and studied for their fluorescent properties, indicating potential applications as fluorescent dyes .

Molecular Structure Analysis

The molecular structure of 2-(thiolan-3-yloxy)quinoxaline would feature a quinoxaline core with a thiolan-3-yloxy substituent. The presence of the sulfur atom within the thiolan ring can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules. The exact structure and properties would depend on the specific substituents and their positions on the quinoxaline ring.

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For example, an electrochemical method has been reported for the C(sp2)-H thioetherification of quinoxalin-2(1H)-ones with thiols, leading to the formation of 3-alkylthiol substituted quinoxalin-2(1H)-ones . This reaction proceeds under metal- and chemical oxidant-free conditions. Another study reports the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)quinolines with 1,2,4-triazole-5-thiol, resulting in the formation of thiazinoquinoline derivatives . These reactions highlight the versatility of quinoxaline derivatives in forming various thiolated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(thiolan-3-yloxy)quinoxaline would be influenced by the presence of the thiolan ring and the quinoxaline core. The sulfur atom in the thiolan ring could contribute to the compound's lipophilicity and potential binding affinity to biological targets. The quinoxaline core may contribute to the compound's stability and electronic properties, which are important for its fluorescent and antimicrobial activities . The exact properties would need to be determined experimentally, including solubility, melting point, and reactivity under various conditions.

Zukünftige Richtungen

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

Eigenschaften

IUPAC Name |

2-(thiolan-3-yloxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)13-7-12(14-11)15-9-5-6-16-8-9/h1-4,7,9H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJNDNHLSEKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiolan-3-yloxy)quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)

![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019655.png)

![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3019662.png)

![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B3019663.png)